(4S,5S)-1,3-Bis(2,2-diphenylethyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
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Overview
Description
(4S,5S)-1,3-Bis(2,2-diphenylethyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrafluoroborate anion paired with a cationic imidazolium derivative, which is characterized by its bulky diphenylethyl and diphenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-1,3-Bis(2,2-diphenylethyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core is synthesized through a cyclization reaction involving appropriate precursors such as α-amino ketones and oximes.
Introduction of Diphenylethyl and Diphenyl Groups: The bulky substituents are introduced via nucleophilic substitution reactions, often using reagents like diphenylethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-1,3-Bis(2,2-diphenylethyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products
The major products formed from these reactions include various substituted imidazolium derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
(4S,5S)-1,3-Bis(2,2-diphenylethyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in cyclization and annulation reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as ionic liquids and polymers.
Mechanism of Action
The mechanism by which (4S,5S)-1,3-Bis(2,2-diphenylethyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate exerts its effects involves:
Properties
Molecular Formula |
C43H39BF4N2 |
---|---|
Molecular Weight |
670.6 g/mol |
IUPAC Name |
1,3-bis(2,2-diphenylethyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C43H39N2.BF4/c1-7-19-34(20-8-1)40(35-21-9-2-10-22-35)31-44-33-45(32-41(36-23-11-3-12-24-36)37-25-13-4-14-26-37)43(39-29-17-6-18-30-39)42(44)38-27-15-5-16-28-38;2-1(3,4)5/h1-30,33,40-43H,31-32H2;/q+1;-1 |
InChI Key |
FHHGJXQSVOMDQB-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2C([N+](=CN2CC(C3=CC=CC=C3)C4=CC=CC=C4)CC(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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